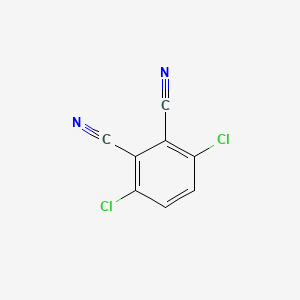
3,6-Dichlorophthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dichlorophthalonitrile is an organic compound with the molecular formula C8H2Cl2N2. It is a derivative of phthalonitrile, characterized by the presence of two chlorine atoms at the 3 and 6 positions on the aromatic ring. This compound is primarily used as a precursor in the synthesis of phthalocyanines, which are important materials in various high-tech applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,6-Dichlorophthalonitrile can be synthesized through the condensation of alkylthiols onto this compound. This method is efficient and widely used in laboratory settings . Another approach involves the reaction of 3,6-bis(4′-methylphenylsulfonyloxy)phthalonitrile with various alkanethiols .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of activated precursors such as 1,2-dicyano-3,6-bis(toluenesulfonyl)benzene or its more active analog, 1,2-dicyano-3,6-bis(trifluorosulfonyl)benzene .
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Dichlorophthalonitrile undergoes various chemical reactions, including nucleophilic substitution, where the chlorine atoms are replaced by other nucleophiles such as alkylthiols . This compound can also participate in cyclotetramerization reactions to form phthalocyanines .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkylthiols and bases such as potassium carbonate (K2CO3).
Cyclotetramerization: This reaction typically involves the use of metal salts like zinc acetate (Zn(OAc)2) or copper acetate (Cu(OAc)2) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Major Products: The major products formed from these reactions are phthalocyanines, which are valuable in various applications due to their unique optical and electronic properties .
Wissenschaftliche Forschungsanwendungen
3,6-Dichlorophthalonitrile is extensively used in scientific research, particularly in the synthesis of phthalocyanines. These compounds have significant applications in:
Wirkmechanismus
The mechanism by which 3,6-dichlorophthalonitrile exerts its effects is primarily through its role as a precursor in the synthesis of phthalocyanines. These phthalocyanines interact with various molecular targets, including cellular membranes and proteins, leading to their applications in photodynamic therapy and as catalysts in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
4,5-Dichlorophthalonitrile: Another dichlorinated derivative of phthalonitrile, differing in the position of chlorine atoms.
3,4,5,6-Tetrachlorophthalonitrile: A compound with four chlorine atoms on the aromatic ring, offering different reactivity and properties.
Uniqueness: 3,6-Dichlorophthalonitrile is unique due to its specific substitution pattern, which influences its reactivity and the properties of the phthalocyanines derived from it. This makes it particularly valuable in applications requiring specific electronic and optical characteristics .
Eigenschaften
Molekularformel |
C8H2Cl2N2 |
|---|---|
Molekulargewicht |
197.02 g/mol |
IUPAC-Name |
3,6-dichlorobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8H2Cl2N2/c9-7-1-2-8(10)6(4-12)5(7)3-11/h1-2H |
InChI-Schlüssel |
RSKSHEHZUXLZHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)C#N)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




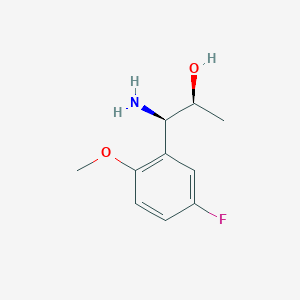
![7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13036792.png)
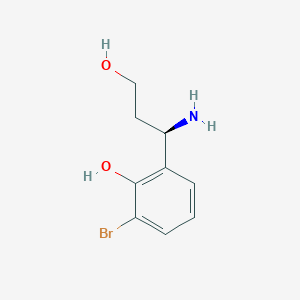
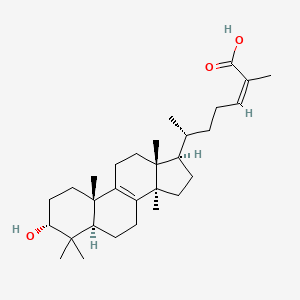
![(R)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol fumarate](/img/structure/B13036801.png)
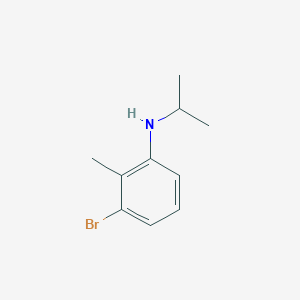
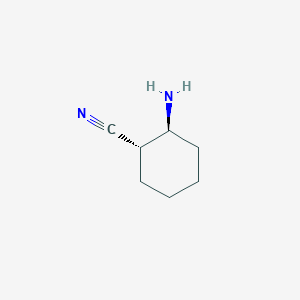
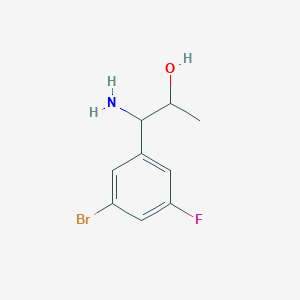

![3-(7H-Pyrrolo[2,3-b]pyridin-7-yl)propan-1-amine](/img/structure/B13036833.png)
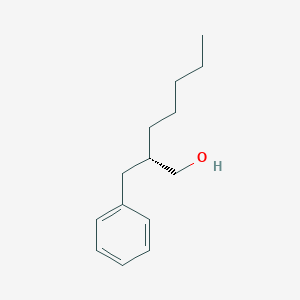
![6,6-Dimethyl-5,6-dihydropyrazolo[1,5-A]pyridin-7(4H)-one](/img/structure/B13036852.png)
